molecular formula C10H15NO B020384 1-(4-Ethoxyphenyl)ethanamine CAS No. 104294-63-5

1-(4-Ethoxyphenyl)ethanamine

Cat. No. B020384
M. Wt: 165.23 g/mol
InChI Key: LQISONQSSGPXMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the N-substituted ethanamine moiety, such as 1-(4-Ethoxyphenyl)ethanamine, often involves the aldol condensation reaction followed by specific substitution reactions. For example, chalcones bearing an N-substituted ethanamine tail have been synthesized via aldol condensation of 1-(4-(2-substituted ethoxy)phenyl)ethanones with different aldehydes, demonstrating the feasibility of incorporating the ethanamine group into complex molecules (Zaidi et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectral and X-ray diffraction studies. These analyses have confirmed the presence of the N-substituted ethanamine group and provided detailed insights into the spatial arrangement of atoms within the molecule, highlighting the compound's conformation and stereochemistry (Zaidi et al., 2015).

Chemical Reactions and Properties

Compounds similar to 1-(4-Ethoxyphenyl)ethanamine participate in various chemical reactions, showcasing their reactivity and potential for functionalization. For instance, the reaction with iodine and the ligation with metals such as Ru(II), Cu(I), and Hg(II) demonstrate the compound's ability to undergo electrophilic addition and coordination chemistry, respectively. These reactions are crucial for the synthesis of complex molecules and materials (Singh et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are fundamental aspects that influence the compound's applications in synthesis and material science. The crystallization behavior and the formation of specific crystal structures have been studied, providing insights into the material's phase behavior and stability (Kaur et al., 2012).

Scientific Research Applications

  • Synthesis of Chromanones : It is used in synthesizing 2-alkylamino-3,3-dialkylchromanones, which are valuable in chemical research (Dean, Varma, & Varma, 1982).

  • Catalytic Uses : It serves as a catalyst in methoxycarbonylation of styrene, efficiently producing branched esters (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).

  • Antibacterial Agent : A derivative, 1-(4-methoxyphenyl)ethanamine, exhibits antibacterial properties against Escherichia coli, suggesting potential therapeutic applications (Abbasi et al., 2019).

  • Forensic Analysis : It aids in identifying psychoactive substances, demonstrating its relevance in forensic science (Lum, Brophy, & Hibbert, 2016).

  • Intermediate in Drug Synthesis : It's a key intermediate in producing Silodosin, a medication for benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).

  • Metabolite Study : The study of its metabolites, such as in the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, provides insights into drug metabolism (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Emergency Medicine : The compound assists in detecting and quantifying substances like 2CC-NBOMe and 25I-NBOMe in emergency medical cases (Poklis, Charles, Wolf, & Poklis, 2013).

  • Covid-19 Research : Schiff bases synthesized from it have shown potential as COVID-19 inhibitors in antimicrobial and antidiabetic studies (G et al., 2023).

  • Receptor Agonist Study : It forms part of high potency substituted N-benzylphenethylamines, which are agonists at 5HT2A and 5HT2C receptors (Eshleman et al., 2018).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, not breathing dust, and not ingesting 1-(4-Ethoxyphenyl)ethanamine . It should be kept in a dry, cool, and well-ventilated place, and away from heat, sparks, and flame .

Future Directions

Etazene, a compound similar to 1-(4-Ethoxyphenyl)ethanamine, has been identified as a synthetic opioid that is liable to abuse and produces ill effects similar to other opioids that are controlled under Schedule I of the 1961 Single Convention on Narcotic Drugs . This suggests that 1-(4-Ethoxyphenyl)ethanamine and similar compounds may also have potential for abuse and could be subject to future regulation.

properties

IUPAC Name

1-(4-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISONQSSGPXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908906
Record name 1-(4-Ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)ethanamine

CAS RN

104294-63-5
Record name Benzylamine, p-ethoxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104294635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VB de Souza, DF Kawano - Biochimica et Biophysica Acta (BBA)-General …, 2020 - Elsevier
Background Aurora kinases are essential enzymes for the control of cell cycle. The specific role of aurora kinase A (AURKA) is the regulation of spindle assembly and stability by …
Number of citations: 13 www.sciencedirect.com
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
KKW To, WCS Cho - 2020 - books.google.com
Drug Repurposing in Cancer Therapy: Approaches and Applications provides comprehensive and updated information from experts in basic science research and clinical practice on …
Number of citations: 3 books.google.com

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